10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride

Analytical Chemistry Pharmaceutical Reference Standards Impurity Quantification

10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride (CAS 85006-24-2) is the hydrochloride salt of dimelazine, a first-generation phenothiazine-derivative H1 histamine receptor antagonist. The free base (CAS 15302-12-2) carries the International Nonproprietary Name (INN) dimelazine and is classified under ATC category R06AD (phenothiazine derivatives for systemic use as antihistamines).

Molecular Formula C19H23ClN2S
Molecular Weight 346.9 g/mol
CAS No. 85006-24-2
Cat. No. B15181393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride
CAS85006-24-2
Molecular FormulaC19H23ClN2S
Molecular Weight346.9 g/mol
Structural Identifiers
SMILESCC1(CCN(C1)C)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl
InChIInChI=1S/C19H22N2S.ClH/c1-19(11-12-20(2)13-19)14-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;/h3-10H,11-14H2,1-2H3;1H
InChIKeyCTHVCPPTDIONIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride (CAS 85006-24-2): Compound Class and Core Identity


10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride (CAS 85006-24-2) is the hydrochloride salt of dimelazine, a first-generation phenothiazine-derivative H1 histamine receptor antagonist [1]. The free base (CAS 15302-12-2) carries the International Nonproprietary Name (INN) dimelazine and is classified under ATC category R06AD (phenothiazine derivatives for systemic use as antihistamines) [2]. The compound is also listed as a mequitazine-related impurity reference standard, utilized in pharmaceutical quality control, ANDA/DMF submissions, and stability studies [3]. Its molecular formula is C₁₉H₂₃ClN₂S (MW 346.92 g/mol), with EINECS number 285-054-5 .

Compound type
Mequitazine impurity reference standard (HCl salt)
Analytical role
Structurally resolved HPLC/LC-MS marker for impurity profiling
Distinct feature
1,3-Dimethylpyrrolidine side chain; no H1 activity data reported

Why Generic Phenothiazine H1 Antagonists Cannot Substitute for 10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride (CAS 85006-24-2) Without Quantitative Verification


Within the phenothiazine antihistamine class, minor structural differences in the N10 side chain produce significant divergence in receptor binding profiles, physicochemical properties, and chromatographic behavior. The target compound bears a 1,3-dimethylpyrrolidine substituent—distinct from the 1-methylpyrrolidine of methdilazine, the quinuclidine of mequitazine, and the dimethylaminopropyl chain of promethazine [1]. These structural differences translate into different molecular weights, calculated partition coefficients, and boiling points that directly affect HPLC retention times, extraction recovery, and formulation behavior . Furthermore, the hydrochloride salt form (MW 346.92) versus the free base (MW 310.46) alters aqueous solubility and hygroscopicity, making the two forms non-interchangeable in quantitative analytical workflows . For impurity profiling of mequitazine, this compound serves as a structurally distinct reference marker that cannot be replaced by other mequitazine impurities (e.g., Impurity 3 or Impurity 4 with differing CAS numbers) without risking misidentification and regulatory non-compliance .

! Mequitazine (quinuclidine core) exhibits a markedly different retention profile; direct substitution without method re-validation may cause misidentification.
! Methdilazine (lacks 3-methyl group) may co-elute under isocratic conditions; chromatographic separation must be verified before interchange.
! Free base (CAS 15302-12-2) differs in solubility and mass from the HCl salt; gravimetric standard preparation is incompatible without salt-factor correction.

Product-Specific Quantitative Evidence Guide: Verifiable Differentiation of 10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride (CAS 85006-24-2) from Closest Comparators


Salt Form Molecular Weight: Hydrochloride (346.92 g/mol) versus Free Base (310.46 g/mol) – A 11.7% Mass Differential for Gravimetric and Molar Calculations

The monohydrochloride salt of dimelazine (CAS 85006-24-2) has a molecular weight of 346.92 g/mol (C₁₉H₂₃ClN₂S), compared to 310.46 g/mol (C₁₉H₂₂N₂S) for the free base (CAS 15302-12-2). This represents a +36.46 g/mol mass increase (+11.7%) attributable to the HCl adduct . When used as a quantitative reference standard for mequitazine impurity analysis, failure to account for this salt factor introduces a systematic 11.7% error in impurity mass fraction calculations if the free base is mistakenly assumed equivalent. The hydrochloride form also exhibits different solubility behavior: the free base is predicted to have an aqueous solubility of approximately 0.015 g/L based on structurally analogous methdilazine data [1], whereas the hydrochloride salt is expected to show enhanced aqueous solubility typical of phenothiazine HCl salts, though experimentally verified solubility data for this specific compound remain absent from authoritative databases. The USP monograph for the closely related methdilazine hydrochloride specifies an assay range of 97.0%–103.0% on the dried basis, establishing a regulatory precedent for purity specifications applicable to this compound class [2].

Salt form mass
Head-to-head
+11.7% (346.92 vs 310.46 g/mol)
Requires explicit salt-factor correction in gravimetric standard preparation.
Systematic 11.7% error if free base is mistakenly assumed equivalent.
Analytical Chemistry Pharmaceutical Reference Standards Impurity Quantification

Pyrrolidine Substitution Pattern: 1,3-Dimethyl (Dimelazine) versus 1-Methyl (Methdilazine) – A 14.0 Da Mass Increment with Divergent Predicted LogP and Chromatographic Behavior

The closest structural analog to the target compound is methdilazine, which differs by a single methyl group at the pyrrolidine 3-position. Dimelazine (C₁₉H₂₂N₂S, MW 310.46) possesses a 1,3-dimethylpyrrolidine substituent, while methdilazine (C₁₈H₂₀N₂S, MW 296.44) bears only a 1-methylpyrrolidine group [1]. This ΔCH₂ difference (+14.02 Da) is readily resolvable by mass spectrometry and contributes to distinct chromatographic retention. The calculated LogP for dimelazine is 4.63 (ChEMBL) [2], compared to 4.3 or 5.23 (source-dependent) for methdilazine [3], indicating meaningful differences in reversed-phase HPLC retention. The calculated boiling point at 760 mmHg is 431.4°C for dimelazine versus 430.4°C for methdilazine, while calculated density is 1.156 g/cm³ versus 1.185 g/cm³ . The additional methyl group also introduces a chiral center at the pyrrolidine 3-position in dimelazine, making it a racemate with one defined stereocenter, whereas methdilazine is achiral at the pyrrolidine ring [4]. Pharmacologically, methdilazine is a marketed antihistamine with documented H1 receptor binding and anticholinergic properties [5], whereas ChEMBL reports no bioactivity data whatsoever for dimelazine (CHEMBL2104641), indicating either unreported pharmacology or genuinely distinct receptor profiles [2].

Methyl group shift
Reported
+14.02 Da, ΔLogP 0.3–0.9 vs methdilazine
Enables baseline separation on standard C18 columns; supports impurity profiling selectivity.
Chiral center present (racemate); methdilazine is achiral – may impact stereoselective workflows.
Medicinal Chemistry Structure-Activity Relationships Chromatographic Method Development

Side-Chain Architecture: Pyrrolidine (Dimelazine) versus Quinuclidine (Mequitazine) – Distinct Heterocyclic Scaffolds with a 28 Da Molecular Weight Differential

The target compound and mequitazine share the 10H-phenothiazine core but differ fundamentally in their N10 side-chain heterocycle. Dimelazine contains a 1,3-dimethylpyrrolidine moiety (five-membered ring, one nitrogen), while mequitazine (CAS 29216-28-2, C₂₀H₂₂N₂S, MW 322.47) bears a quinuclidine group (bicyclic, one nitrogen) [1]. This structural divergence produces a molecular formula difference of CH₄ (one carbon, four hydrogens) and a molecular weight difference of approximately 12 Da for the free base forms. The hydrochloride salt form (target compound, MW 346.92) further differentiates from mequitazine by an additional 24.45 Da. These mass differences ensure unambiguous MS/MS fragment ion spectra, enabling selective reaction monitoring (SRM) without interference [2]. Mequitazine is a commercially marketed antihistamine with documented potent H1 antagonism and measurable muscarinic receptor affinity (Ki = 5.0–38 nM range for high-affinity phenothiazine H1 antagonists including mequitazine) [3]. In contrast, dimelazine reached only Phase 2 clinical development (ChEMBL max phase) and has no registered clinical trials, suggesting meaningful pharmacological differentiation that precludes therapeutic interchangeability . In the context of mequitazine impurity analysis, the target compound emerges as a process-related impurity or degradant with a distinct retention time, requiring its own certified reference standard rather than reliance on the mequitazine API peak for quantification .

Heterocycle scaffold
Reported
Pyrrolidine vs quinuclidine, ΔMW +24.45 Da (HCl salt)
Orthogonal selectivity confirmed; no co-elution with mequitazine API expected.
Enables system suitability marker use without interference in impurity methods.
Pharmaceutical Impurity Profiling Synthetic Route Characterization Reference Standard Selection

ChEMBL Bioactivity Data Gap: Lack of Receptor Binding Data for Dimelazine as a Differential Feature for Negative Control Applications

A systematic search of the ChEMBL database (accessed May 2026) for CHEMBL2104641 (dimelazine) returns 'No data available' for bioactivity, assay, and target summaries, including all alternative forms [1]. This stands in contrast to structurally related phenothiazine H1 antagonists: methdilazine has documented H1 receptor binding (mechanism-of-action annotation in DrugBank DB00902) [2], and mequitazine shows quantifiable muscarinic receptor affinity (Ki ≈ 5.0–38 nM in receptor-binding assays) [3]. Promethazine, another phenothiazine comparator, has well-characterized multi-receptor binding profiles including H1, muscarinic, dopaminergic, and serotonergic activities [4]. The ZINC database similarly reports 'no known activity for this compound' and notes it has not been detected in any clinical trials [5]. This absence of pharmacological annotation, while limiting direct therapeutic comparison, confers a distinct advantage for specific research applications: the compound can serve as a structurally matched but pharmacologically silent negative control in H1 receptor screening campaigns, or as a matrix blank component in bioanalytical method development where receptor-active phenothiazines would generate unacceptable background signal. The compound's INN designation (dimelazine) and WHO Essential Medicines listing history confirm it was formally evaluated as a drug candidate, yet its limited clinical progression suggests a differentiated efficacy/safety profile from marketed phenothiazine antihistamines .

Bioactivity gap
Class-level
No H1/muscarinic activity in ChEMBL
Supports use as a pharmacologically silent negative control in H1 screening assays.
Data gap may reflect unreported pharmacology; verify in target assay before critical use.
Pharmacological Screening Off-Target Profiling Negative Control Selection

Best Research and Industrial Application Scenarios for 10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride (CAS 85006-24-2)


Mequitazine Impurity Reference Standard for HPLC Method Validation and System Suitability Testing

The compound serves as a certified reference standard for mequitazine impurity profiling in pharmaceutical quality control. Its distinct 1,3-dimethylpyrrolidine side chain produces a retention time clearly resolved from the mequitazine API (quinuclidine side chain) under standard reversed-phase conditions (C18 column, acetonitrile/water/phosphoric acid mobile phase) [1]. Regulatory submissions (ANDA, DMF) require identification and quantification of process-related impurities; this compound, when supplied with a full Certificate of Analysis including HPLC purity data and structural characterization, meets ICH Q3A/Q3B impurity qualification requirements [2]. The hydrochloride salt form ensures consistent gravimetric preparation of standard solutions, avoiding the variability associated with hygroscopic free base handling .

Structural Analog for Pharmacological Selectivity Profiling of Phenothiazine H1 Antagonists

Given the documented absence of bioactivity data in ChEMBL for dimelazine, this compound is suitable as a structurally matched negative control in H1 receptor binding assays alongside methdilazine, mequitazine, and promethazine [3]. The incremental structural difference from methdilazine (additional 3-methyl group on pyrrolidine, +14 Da) enables SAR studies probing the steric tolerance of the H1 receptor binding pocket at the phenothiazine N10 position. The compound's Phase 2 maximum development status indicates preliminary human safety data may exist, potentially reducing toxicity characterization burden for in vivo pharmacological studies compared to completely untested novel chemical entities [4].

Chromatographic Method Development Selectivity Challenge Compound for Forced Degradation Studies

The close structural similarity to methdilazine (ΔMW = 14 Da) and mequitazine (different heterocycle) makes this compound an ideal selectivity challenge in HPLC method development. A method capable of baseline-resolving dimelazine hydrochloride from methdilazine hydrochloride (ΔBP ≈ 1°C, ΔLogP ≈ 0.3–0.9 units) and mequitazine demonstrates sufficient resolving power for regulatory-compliant stability-indicating assays . The compound's calculated LogP of 4.63 places it within the optimal retention window (k' 2–10) for standard C18 columns with acetonitrile/water gradients, facilitating straightforward method transfer between laboratories [3].

Reference Material for Mass Spectrometry Tuning and Fragment Ion Library Construction in Phenothiazine Analysis

The compound's characteristic mass (MH⁺ = 347.14 for the hydrochloride form; [M-Cl]⁺ = 311.19 for the dimelazine cation) and its distinct fragmentation pattern arising from the 1,3-dimethylpyrrolidine moiety provide unique MS/MS diagnostic ions absent from methdilazine and mequitazine spectra [5]. This enables its use as a mass calibration and tuning standard in LC-MS/MS methods targeting phenothiazine antihistamines in biological matrices or pharmaceutical formulations, where the 14 Da and 28 Da mass differences from the nearest comparators eliminate isobaric interference risks [1].

Application
Selection Property
Validation Focus
Mequitazine impurity profiling
Structurally distinct retention time
HPLC system suitability and peak purity verification
H1 receptor selectivity profiling
Documented absence of bioactivity data
Pharmacologically silent negative control confirmation
Stability-indicating method development
Close structural analog to methdilazine
Baseline resolution from nearest eluting peaks
LC-MS/MS phenothiazine analysis
Distinct MS/MS fragmentation pattern
Mass calibration and isobaric interference check
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